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Compound of Interest

Compound Name: Ferrous carbonate

Cat. No.: B036915

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ferrous
carbonate (FeCOs), a compound of significant interest in various scientific and industrial fields,
including geology, materials science, and pharmaceuticals. A thorough understanding of its
crystallographic properties is fundamental for predicting its behavior and designing novel
applications.

Crystal Structure and Space Group

Ferrous carbonate, commonly known as the mineral siderite, crystallizes in the trigonal crystal
system.[1][2] Its structure is isomorphous with calcite (CaCOs) and it belongs to the calcite
group of minerals.[1][3] The space group for ferrous carbonate is consistently identified as R-
3c.[4][5][6][7] This space group designation indicates a rhrombohedral lattice with a three-fold
rotational axis and a glide plane.

The crystal structure consists of Fe2* cations and planar CO32~ anionic groups.[4][8] The
iron(ll) ions are octahedrally coordinated by six oxygen atoms from six different carbonate
groups, forming FeOs octahedra.[4] These octahedra share corners to create a three-
dimensional framework.[9] The carbonate groups are arranged in layers perpendicular to the c-
axis.[7]

Quantitative Crystallographic Data
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The precise dimensions of the unit cell of ferrous carbonate have been determined by various
studies. The lattice parameters, which define the size and shape of the unit cell, are crucial for
material characterization and computational modeling. The following table summarizes the
reported quantitative data for the hexagonal setting of the trigonal system.

Parameter Reported Value (A) Reference
Lattice Parameter (a) 4.69 [10]
4.6916 [8]

4.761 [9]

4.626 [11]

Lattice Parameter (c) 15.38 [10]
15.3796 [8]

5.872 [9]

15.288 [11]

Fe-O Bond Length 2.13 [4]
2.17 [9]

C-O Bond Length 1.29 [4]
1.30 [9]

Note: Variations in lattice parameters can arise from differences in experimental conditions,
sample purity, and analytical techniques.

Experimental Determination Protocols

The determination of the crystal structure of ferrous carbonate is primarily achieved through
X-ray diffraction (XRD) techniques.[5] Both single-crystal XRD and powder XRD are employed
to elucidate the atomic arrangement.

Single-Crystal X-ray Diffraction
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Single-crystal X-ray diffraction provides the most accurate determination of crystal structures.
The general protocol involves:

o Crystal Selection: A high-quality single crystal of ferrous carbonate, free from significant
defects, is carefully selected and mounted on a goniometer head.

o Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is
rotated, the diffracted X-rays are recorded by a detector. The angles and intensities of these
diffracted beams are measured.

 Structure Solution and Refinement: The collected diffraction data is used to determine the
unit cell parameters and the symmetry of the crystal, leading to the identification of the space
group. The positions of the atoms within the unit cell are then determined by solving the
phase problem. Finally, the structural model is refined to achieve the best possible fit with the
experimental data.[7]

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a versatile technique used for phase identification and for the
determination of lattice parameters from a polycrystalline sample. A typical experimental
protocol is as follows:

o Sample Preparation: A fine powder of ferrous carbonate is prepared to ensure a random
orientation of the crystallites. The powder is then mounted in a sample holder.

o Data Collection: The powdered sample is exposed to a monochromatic X-ray beam. The
detector scans a range of 20 angles to measure the intensity of the diffracted X-rays.[12]

o Data Analysis: The resulting diffraction pattern, a plot of intensity versus 26, contains a series
of peaks. The positions of these peaks are determined by the lattice parameters of the
crystal structure (Bragg's Law). The space group and lattice parameters can be determined
and refined by analyzing the peak positions and intensities.[12]

One specific study detailed the collection of powder diffraction patterns with a Huber G670
powder diffractometer in the 26 range of 3 to 100° in steps of 0.005° using Cu Kal radiation (A
= 1.54056 A) for 10 minutes.[12] The data was collected in transmission mode from a rotating
flat plate sample.[12]
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Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship of the crystallographic information
for ferrous carbonate.
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Ferrous Carbonate Crystallographic Hierarchy

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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